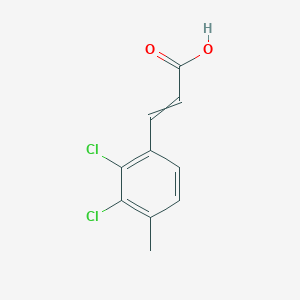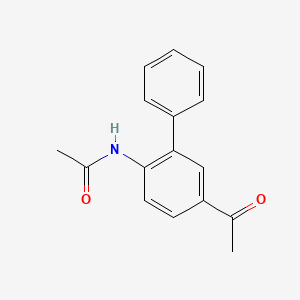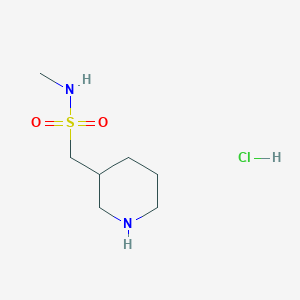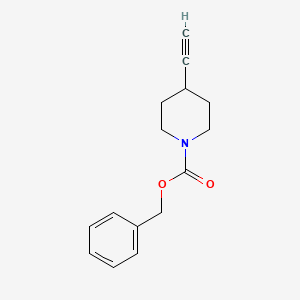
3-(2,3-Dichloro-4-methylphenyl)prop-2-enoic acid
Descripción general
Descripción
3-(2,3-Dichloro-4-methylphenyl)prop-2-enoic acid, also known as DCMPA, is a synthetic organic compound belonging to the class of alkyl-substituted phenylpropionic acids. It is a colorless to yellowish-brown solid with a molecular weight of 235.06 g/mol and a melting point of 214–216 °C. DCMPA is widely used in the synthesis of various pharmaceuticals and other organic compounds. It is also used as an intermediate in the synthesis of various dyes, drugs, and other organic compounds.
Mecanismo De Acción
3-(2,3-Dichloro-4-methylphenyl)prop-2-enoic acid acts as an inhibitor of the enzyme fatty acid synthase, which is responsible for the synthesis of fatty acids from acetyl CoA and malonyl CoA. By inhibiting this enzyme, 3-(2,3-Dichloro-4-methylphenyl)prop-2-enoic acid prevents the formation of fatty acids and thus reduces the amount of energy available to cells. In addition, 3-(2,3-Dichloro-4-methylphenyl)prop-2-enoic acid is known to interact with the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids from acetyl CoA. 3-(2,3-Dichloro-4-methylphenyl)prop-2-enoic acid inhibits the activity of this enzyme, thus preventing the formation of fatty acids.
Efectos Bioquímicos Y Fisiológicos
3-(2,3-Dichloro-4-methylphenyl)prop-2-enoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the level of cholesterol in the blood, to reduce the level of triglycerides in the blood, and to reduce the level of glucose in the blood. In addition, 3-(2,3-Dichloro-4-methylphenyl)prop-2-enoic acid has been shown to reduce the level of free fatty acids in the blood, to reduce the level of low-density lipoprotein (LDL) cholesterol in the blood, and to reduce the level of high-density lipoprotein (HDL) cholesterol in the blood. 3-(2,3-Dichloro-4-methylphenyl)prop-2-enoic acid has also been shown to reduce the level of lipoprotein (a) in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2,3-Dichloro-4-methylphenyl)prop-2-enoic acid in laboratory experiments is that it is a relatively inexpensive compound, making it an ideal choice for research studies. In addition, 3-(2,3-Dichloro-4-methylphenyl)prop-2-enoic acid is relatively stable and can be stored for long periods of time without degradation. However, 3-(2,3-Dichloro-4-methylphenyl)prop-2-enoic acid has some limitations as a research compound. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, 3-(2,3-Dichloro-4-methylphenyl)prop-2-enoic acid is not very soluble in organic solvents, making it difficult to use in organic reactions.
Direcciones Futuras
Due to its ability to inhibit fatty acid synthesis and its potential to reduce cholesterol and triglyceride levels, 3-(2,3-Dichloro-4-methylphenyl)prop-2-enoic acid has the potential to be used as a therapeutic agent for the treatment of obesity and other metabolic disorders. In addition, 3-(2,3-Dichloro-4-methylphenyl)prop-2-enoic acid could be used to study the structure and function of various enzymes and proteins involved in the metabolism of fatty acids and other compounds. Furthermore, 3-(2,3-Dichloro-4-methylphenyl)prop-2-enoic acid could be used to study the structure and function of proteins involved in the transport of lipids, hormones, and other compounds. Finally, 3-(2,3-Dichloro-4-methylphenyl)prop-2-enoic acid could be used to study the mechanism of action of various drugs.
Aplicaciones Científicas De Investigación
3-(2,3-Dichloro-4-methylphenyl)prop-2-enoic acid has been widely used in scientific research as a model compound for studying the structure and function of various enzymes and proteins. It has been used to study the mechanism of action of enzymes involved in the metabolism of fatty acids and other compounds. It has also been used to study the structure and function of proteins involved in the transport of lipids, hormones, and other compounds. In addition, 3-(2,3-Dichloro-4-methylphenyl)prop-2-enoic acid has been used to study the structure and function of the human immune system and to study the mechanism of action of various drugs.
Propiedades
IUPAC Name |
3-(2,3-dichloro-4-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-2-3-7(4-5-8(13)14)10(12)9(6)11/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNMUHMNFWOKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 126969527 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B1412815.png)


![tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate](/img/structure/B1412823.png)

